
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione, also known as BMMD, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. BMMD belongs to the class of pyrrole-2,5-dione derivatives, and its chemical structure is shown below:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and immune response.
Biochemical and Physiological Effects:
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and its chemical structure can be modified to optimize its activity and selectivity. 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione is also stable under various conditions, making it suitable for use in different experimental setups. However, 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione. One area of interest is the development of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the investigation of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione as a potential photosensitizer for photodynamic therapy. Additionally, further studies are needed to elucidate the mechanism of action of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione and to optimize its activity and selectivity for specific applications.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione involves a multistep reaction starting from commercially available starting materials. The synthesis route is described in detail in the literature, and it involves the use of various reagents and catalysts to obtain the final product. The yield and purity of 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione can be optimized by modifying the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, among others. 1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
IUPAC Name |
1-benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-14(16)19-15-11-17(21)20(18(15)22)12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVXXGNRLNMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-methoxyanilino)pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

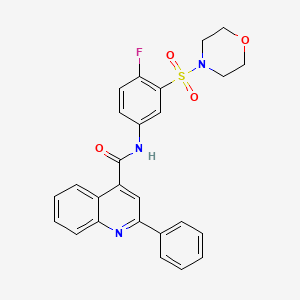

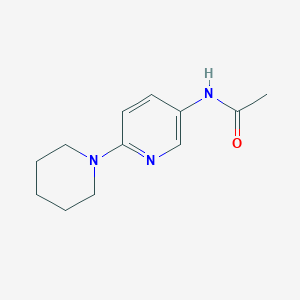
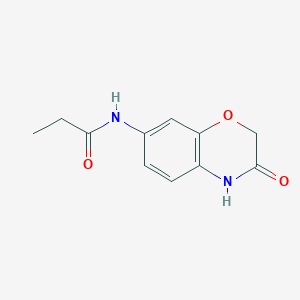
![2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
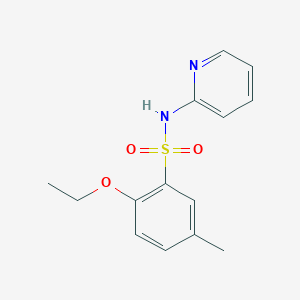
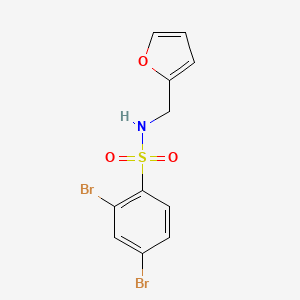
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)
![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)
![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)

![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)
